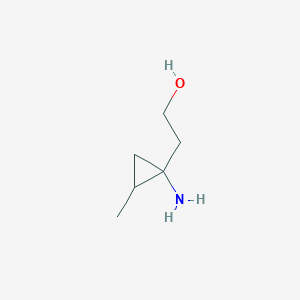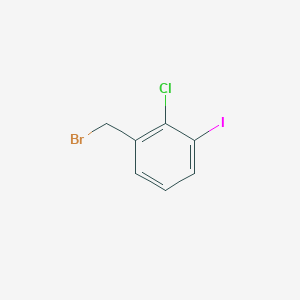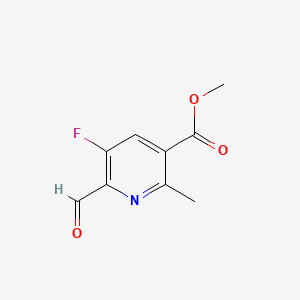
Methyl 5-fluoro-6-formyl-2-methylnicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-fluoro-6-formyl-2-methylnicotinate is a chemical compound with the molecular formula C9H8FNO3 and a molecular weight of 197.16 g/mol It belongs to the class of nicotinic acid derivatives and is characterized by the presence of a fluorine atom, a formyl group, and a methyl ester group attached to the nicotinic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoro-6-formyl-2-methylnicotinate typically involves the introduction of the fluorine atom, formyl group, and methyl ester group onto the nicotinic acid core. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The formyl group can be introduced via formylation reactions using reagents like formic acid or formic anhydride. The methyl ester group is typically introduced through esterification reactions using methanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production quality .
化学反応の分析
Types of Reactions
Methyl 5-fluoro-6-formyl-2-methylnicotinate can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: 5-fluoro-6-carboxy-2-methylnicotinate
Reduction: 5-fluoro-6-hydroxymethyl-2-methylnicotinate
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Methyl 5-fluoro-6-formyl-2-methylnicotinate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
作用機序
The mechanism of action of Methyl 5-fluoro-6-formyl-2-methylnicotinate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and formyl group can influence its binding affinity and reactivity with biological molecules. The compound may act by inhibiting specific enzymes or receptors, leading to changes in cellular processes and pathways .
類似化合物との比較
Similar Compounds
Methyl 5-fluoro-6-methylnicotinate: Similar structure but lacks the formyl group.
Methyl 6-fluoro-5-nitronicotinate: Contains a nitro group instead of a formyl group.
Uniqueness
Methyl 5-fluoro-6-formyl-2-methylnicotinate is unique due to the presence of both the fluorine atom and formyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds .
特性
分子式 |
C9H8FNO3 |
|---|---|
分子量 |
197.16 g/mol |
IUPAC名 |
methyl 5-fluoro-6-formyl-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H8FNO3/c1-5-6(9(13)14-2)3-7(10)8(4-12)11-5/h3-4H,1-2H3 |
InChIキー |
MJCUAPDINVLFHH-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=C(C=C1C(=O)OC)F)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


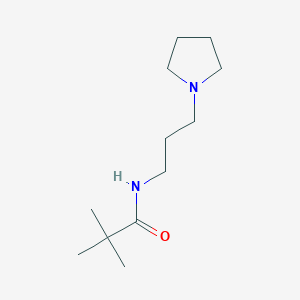
![2,3,6,7,14,15-Hexaethynyl-9,10-dihydro-9,10-[1,2]benzenoanthracene](/img/structure/B14893626.png)
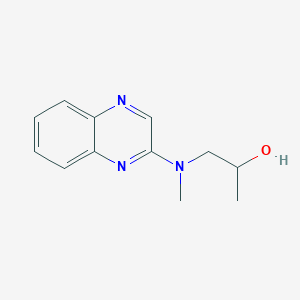
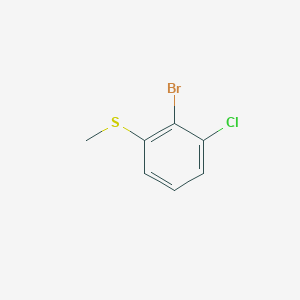
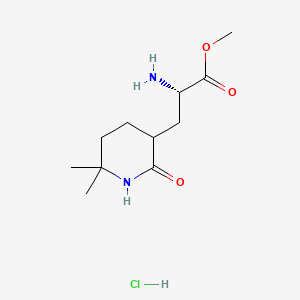
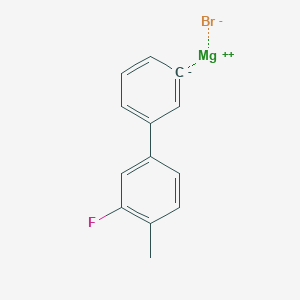
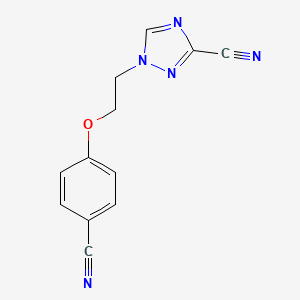


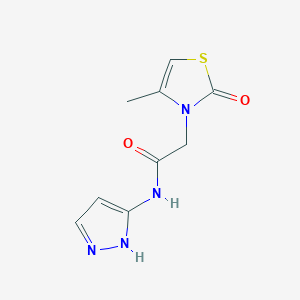

![6-[(2-Methylpiperidin-1-yl)carbonyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14893708.png)
